molecular formula C25H24O3S2 B3093317 4-(3-(p-Tolylthio)-2-((p-tolylthio)methyl)propanoyl)benzoic acid CAS No. 124242-93-9

4-(3-(p-Tolylthio)-2-((p-tolylthio)methyl)propanoyl)benzoic acid

Cat. No.: B3093317
CAS No.: 124242-93-9
M. Wt: 436.6 g/mol
InChI Key: VIRBIYLSQCHFHW-UHFFFAOYSA-N
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Description

4-(3-(p-Tolylthio)-2-((p-tolylthio)methyl)propanoyl)benzoic acid ( 124242-93-9) is a specialized organic compound with a molecular formula of C₂₅H₂₄O₃S₂ and a molecular weight of 436.59 g/mol. This chemical serves as a critical synthetic intermediate in advanced pharmaceutical research, particularly in the field of bioconjugation. Its primary research value lies in its role as a key precursor for the synthesis of bis-thiol alkylating PEG reagents . These reagents are engineered for the site-specific PEGylation of peptides and proteins via their disulfide bonds, a technique utilized to improve the therapeutic properties of bioactive molecules . For instance, this compound has been explicitly used in the PEGylation of octreotide, a therapeutic peptide analogue, to overcome its short plasma half-life . The mechanism of action for this application involves the compound being further functionalized into an α,β-unsaturated-β'-mono-sulfone PEG reagent. This reagent specifically reacts with the two sulfur atoms resulting from the mild reduction of a peptide's disulfide bridge, effectively re-bridging the structure with a covalently attached polyethylene glycol (PEG) chain . This process yields a homogeneous, single-isomer PEGylated product, which is a significant advantage over methods that create complex mixtures. The resulting PEGylation can enhance the pharmacokinetic profile of peptide therapeutics by increasing their molecular size, improving solubility, and shielding them from proteolytic degradation and rapid renal clearance . Researchers will find this compound valuable for optimizing the stability and in vivo performance of peptide-based drugs. The calculated properties for this compound include a density of 1.3±0.1 g/cm³ and a flash point of 345.0±31.5 °C . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It should be stored sealed in a dry environment, ideally between 2-8°C .

Properties

IUPAC Name

4-[3-(4-methylphenyl)sulfanyl-2-[(4-methylphenyl)sulfanylmethyl]propanoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O3S2/c1-17-3-11-22(12-4-17)29-15-21(16-30-23-13-5-18(2)6-14-23)24(26)19-7-9-20(10-8-19)25(27)28/h3-14,21H,15-16H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRBIYLSQCHFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(CSC2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3-(p-Tolylthio)-2-((p-tolylthio)methyl)propanoyl)benzoic acid, a compound with the CAS number 124242-93-9, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H24O3S2, with a molecular weight of 436.59 g/mol. The structure features a benzoic acid core substituted with p-tolylthio groups, which are believed to influence its biological activity.

PropertyValue
Molecular FormulaC25H24O3S2
Molecular Weight436.59 g/mol
CAS Number124242-93-9
Purity98%

Antioxidant Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antioxidant properties. In vitro studies have shown that compounds similar to this compound can scavenge free radicals and reduce oxidative stress in various cell lines. For instance, studies utilizing DPPH (1,1-diphenyl-1-picrylhydrazyl) assays demonstrated that these compounds can effectively reduce oxidative damage in fibroblasts .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown potential in inhibiting neurolysin and angiotensin-converting enzyme (ACE), both of which are crucial in regulating blood pressure and neuropeptide metabolism . The inhibition of these enzymes suggests possible applications in treating cardiovascular diseases.

Cytotoxic Effects

In studies focused on cancer cell lines, the compound demonstrated cytotoxic effects. Continuous flow synthesis methods have been used to create derivatives linked to benzoic acid that induce apoptosis in head and neck tumor cells through mitochondrial dysfunction . The mechanism involves disrupting ATP production, leading to increased cell death in cancerous cells.

Protein Degradation Pathways

Recent findings suggest that compounds related to this compound can enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are essential for maintaining cellular homeostasis and have implications for aging and neurodegenerative diseases .

Study on Antioxidant Properties

In a study evaluating antioxidant activity, researchers compared various benzoic acid derivatives, including this compound. Results showed that this compound exhibited a significant reduction in DPPH radicals at concentrations as low as 5 µM, indicating strong antioxidant potential .

Cancer Cell Line Evaluation

A separate investigation assessed the cytotoxicity of this compound against several head and neck squamous cell carcinoma (HNSCC) lines. The results indicated an IC50 value significantly lower than that of control compounds, highlighting its efficacy as a potential anticancer agent .

Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects: Thioether vs. Sulfonyl: Compound II’s p-tolylthio groups (electron-donating) contrast with the electron-withdrawing tosyl groups in its sulfonyl analog (). This difference may alter reactivity in nucleophilic substitutions or hydrogen bonding . Heterocyclic vs.

Synthetic Complexity :

  • Compound II requires controlled formaldehyde addition and crystallization, whereas thiazole derivatives involve multi-step condensations with aromatic aldehydes .

Physicochemical Properties: The nitro group in 4-(4-nitrobenzylideneamino) benzoic acid () increases polarity and UV activity, whereas Compound II’s thioethers may improve lipid solubility . Tosyl analogs () exhibit higher molecular weight (500.58 g/mol vs.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-(3-(p-Tolylthio)-2-((p-tolylthio)methyl)propanoyl)benzoic acid, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves sequential thioether formation and Friedel-Crafts acylation. For example, coupling p-tolylthiol with a propanoyl precursor under basic conditions (e.g., K₂CO₃ in DMF) at 80°C for 12 hours ensures thioether linkage. Subsequent acylation of the benzoic acid moiety requires anhydrous AlCl₃ as a catalyst in dichloromethane. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields >95% purity. Monitor intermediates using TLC (Rf ~0.3–0.5) and confirm final structure via ¹H/¹³C NMR .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) and ¹H/¹³C NMR are critical. For NMR, expect aromatic proton signals at δ 7.2–8.1 ppm (benzoic acid and p-tolyl groups) and methylene protons from the propanoyl backbone at δ 3.1–3.5 ppm. FT-IR confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and thioether (C-S) at ~650 cm⁻¹. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm is recommended .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

  • Methodological Answer : Due to its hydrophobic thioether groups, prepare stock solutions in DMSO (≤1% v/v final concentration) and dilute in PBS containing 0.1% Tween-80. Sonication (30 min at 40°C) enhances dissolution. For stability, avoid prolonged storage in aqueous media; use freshly prepared solutions to prevent aggregation .

Q. What are the critical parameters for optimizing reaction yields during thioether bond formation?

  • Methodological Answer : Key factors include stoichiometric excess of p-tolylthiol (1.5 equivalents), inert atmosphere (N₂/Ar) to prevent oxidation, and reaction monitoring via LC-MS. Substituent steric hindrance may reduce yields; adding catalytic amounts of KI (10 mol%) can accelerate nucleophilic substitution .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets, such as enzymes with thiol-dependent active sites?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate interactions. Parameterize the thioether groups using the CHARMM force field. Validate predictions with in vitro enzymatic assays (e.g., inhibition of cysteine proteases via IC₅₀ measurements). Compare docking scores (ΔG) with experimental data to refine computational models .

Q. How should researchers resolve contradictions in reported biological activity across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer : Standardize assay conditions: pH (7.4), temperature (37°C), and cell passage number. Perform dose-response curves in triplicate with positive controls (e.g., E-64 for cysteine proteases). Use meta-analysis tools (e.g., RevMan) to assess heterogeneity between studies, focusing on variables like solvent choice or enzyme source .

Q. What experimental strategies mitigate degradation of this compound during long-term stability studies?

  • Methodological Answer : Store lyophilized samples at -80°C under argon. For solution stability, add antioxidants (0.01% BHT) and maintain pH 6–7. Characterize degradation products via LC-MS/MS; primary degradation pathways include oxidation of thioethers to sulfoxides. Accelerated stability testing (40°C/75% RH for 4 weeks) predicts shelf life .

Q. How can the mechanism of action be elucidated when working with poorly characterized biological targets?

  • Methodological Answer : Employ affinity chromatography (immobilized compound on NHS-activated Sepharose) to pull down interacting proteins from cell lysates. Identify bound proteins via tryptic digest and LC-MS/MS. Validate targets using CRISPR knockouts and rescue experiments. Cross-reference with STRING database for pathway enrichment analysis .

Methodological Notes

  • Data Interpretation : When NMR spectra show unexpected splitting (e.g., diastereotopic protons), use COSY and NOESY to confirm spatial arrangements.
  • Contradictory Results : Replicate experiments across independent labs using identical synthetic batches. Share raw data (e.g., NMR FID files) via repositories like Zenodo for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-(p-Tolylthio)-2-((p-tolylthio)methyl)propanoyl)benzoic acid
Reactant of Route 2
4-(3-(p-Tolylthio)-2-((p-tolylthio)methyl)propanoyl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.